4-(Methylthio)pyridin-2-amine
Description
4-(Methylthio)pyridin-2-amine (CAS: 59243-39-9), also known as 2-methylsulfanylpyridin-4-amine, is a pyridine derivative featuring a methylthio (-SCH₃) substituent at the 4-position and an amino (-NH₂) group at the 2-position . This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors targeting enzymes such as p38α MAPK and JNK3 . Its structural flexibility allows for diverse modifications, enabling the optimization of pharmacological properties like potency, selectivity, and metabolic stability.
Properties
IUPAC Name |
4-methylsulfanylpyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S/c1-9-5-2-3-8-6(7)4-5/h2-4H,1H3,(H2,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKOHQASQCDXIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=NC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38240-26-5 | |
| Record name | 4-(methylsulfanyl)pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylthio)pyridin-2-amine typically involves the introduction of the methylthio group and the amino group onto the pyridine ring. One common method is the nucleophilic substitution reaction where a suitable pyridine derivative is reacted with a methylthiolating agent under basic conditions. For example, 2-chloropyridine can be treated with sodium methylthiolate to introduce the methylthio group, followed by amination to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 4-(Methylthio)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylthio group, typically using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acyl chlorides, alkyl halides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Pyridin-2-amine.
Substitution: Amides, secondary amines.
Scientific Research Applications
4-(Methylthio)pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Methylthio)pyridin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and methylthio groups allows for interactions with various biomolecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Key Findings :
- The addition of imidazole rings (e.g., compound 44) significantly enhances kinase inhibition potency, likely due to improved interactions with hydrophobic regions of the ATP-binding site .
- Substituents like fluorophenyl (ML3403) improve target affinity but may compromise metabolic stability due to sulfur oxidation .
Selectivity Profiles
Selectivity between kinase isoforms (e.g., JNK3 vs. JNK2) is influenced by substituent size and polarity:
Insights :
- Smaller groups (e.g., methyl in compound 44) enhance JNK3 selectivity by minimizing steric clashes in the ATP-binding pocket .
- Bulky substituents (e.g., phenylethyl in ML3403) may reduce isoform specificity due to broader binding interactions .
Metabolic Stability and Toxicity Considerations
The methylthio group’s susceptibility to oxidation impacts metabolic stability:
Contradictions :
- While ML3403 suffers from rapid oxidation, compound 44’s imidazole and morpholinophenyl groups likely shield the methylthio moiety, enhancing stability .
Biological Activity
4-(Methylthio)pyridin-2-amine, a pyridine derivative, has gained attention in medicinal chemistry due to its potential biological activities. This compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Nitric Oxide Synthase (iNOS) : This compound has been evaluated for its potential as an inhibitor of iNOS, which plays a crucial role in inflammatory responses. Studies have shown that derivatives of pyridin-2-amine can significantly reduce nitric oxide production in activated macrophages .
- Modulation of Cytokine Production : The compound has been implicated in modulating the production of cytokines such as IL-12 and IL-23, which are essential in immune responses. By acting on Tyk-2 signaling pathways, it can inhibit cytokine signaling, potentially providing therapeutic benefits in autoimmune diseases .
- Antiviral Activity : Preliminary studies suggest that this compound may possess antiviral properties, particularly against influenza viruses. Its mechanism involves interference with viral RNA polymerase activity, which is critical for viral replication .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| iNOS Inhibition | Reduced nitric oxide production | |
| Cytokine Modulation | Inhibition of IL-12 and IL-23 | |
| Antiviral Properties | Inhibition of viral replication |
Case Study 1: Inhibition of iNOS
In a study evaluating the potential of this compound as a PET tracer for imaging iNOS activation, researchers synthesized several analogues and tested their efficacy in vivo using a mouse model. The compound demonstrated significant uptake in inflamed tissues, indicating its utility as a diagnostic tool for inflammatory diseases .
Case Study 2: Cytokine Modulation
Another investigation focused on the compound's ability to modulate cytokine responses in T cells. The results indicated that treatment with this compound led to a marked reduction in IL-12 and IL-23 levels in cultured T cells exposed to inflammatory stimuli. This suggests potential applications in treating conditions characterized by excessive inflammation .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-(Methylthio)pyridin-2-amine?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution on halogenated pyridine precursors. For example, a protected pyridine derivative (e.g., 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine) undergoes reaction with methylthio-containing reagents, followed by deprotection using acidic or reductive conditions to yield the free amine. Purification via silica gel chromatography ensures high purity .
Q. How is the structural integrity of this compound confirmed experimentally?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) and high-resolution mass spectrometry (HRMS) are critical. For instance, 1H NMR chemical shifts between δ 2.1–2.6 ppm confirm the methylthio group, while aromatic protons appear as distinct multiplets in the δ 6.5–8.0 ppm range. LCMS or HRMS validates the molecular ion peak (e.g., [M+H]+ at m/z 155.1) .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Use PPE (gloves, lab coats, goggles), work in a fume hood, and avoid skin contact. Waste should be segregated and disposed via certified hazardous waste services. Similar amines require storage in inert atmospheres at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can reaction yields be optimized during methylthio group introduction into pyridine systems?
- Methodological Answer : Solvent polarity (e.g., THF vs. Et2O), temperature control (0°C to room temperature), and catalysts (e.g., NaH for deprotonation) significantly impact yields. demonstrates yield variations (31%–81%) depending on the alkylation step and deprotection efficiency .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare with literature. For example, coupling constants (J = 8–9 Hz) in aromatic regions distinguish para/ortho substituents. Conflicting 19F NMR shifts (e.g., δ −220 ppm in fluorinated analogs) may require computational validation (DFT calculations) .
Q. How can this compound analogues be tailored for kinase inhibition studies?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., fluorine) or bulky substituents to enhance binding affinity. modified the imidazole-pyridine scaffold to achieve selectivity for CK1δ kinase, leveraging methylthio groups for hydrophobic interactions .
Q. What are the challenges in regioselective functionalization of this compound?
- Methodological Answer : Competing reactivity at the 4-methylthio and 2-amine positions requires protective group strategies. For example, temporary protection of the amine with tert-butoxycarbonyl (Boc) groups allows selective alkylation at the methylthio site, as shown in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
